PKCbeta Inhibitor (CAS 257879-35-9) Exhibits Distinct PKCβI/βII Isoform Potency Ratio Versus Ruboxistaurin
PKCbeta Inhibitor (CAS 257879-35-9) demonstrates a 4.2-fold potency preference for PKCβII (IC50 = 5 nM) over PKCβI (IC50 = 21 nM), whereas the clinically studied analog Ruboxistaurin (LY333531) inhibits both isoforms with near-equivalent potency (4.7 nM and 5.9 nM, respectively) [1]. This differential intra-isoform selectivity profile renders PKCbeta Inhibitor uniquely suited for experiments requiring discrimination between βI- and βII-mediated signaling events, a distinction that Ruboxistaurin cannot reliably provide.
| Evidence Dimension | IC50 against PKCβI and PKCβII isoforms |
|---|---|
| Target Compound Data | PKCβI: 21 nM; PKCβII: 5 nM |
| Comparator Or Baseline | Ruboxistaurin (LY333531): PKCβI: 4.7 nM; PKCβII: 5.9 nM |
| Quantified Difference | Target compound shows 4.2-fold βII preference (βI/βII ratio = 4.2); Ruboxistaurin shows 1.26-fold βII preference (βI/βII ratio = 0.80) |
| Conditions | In vitro kinase activity assays using recombinant human PKC isoforms |
Why This Matters
Enables precise dissection of PKCβI versus PKCβII isoform-specific functions, which is critical for diabetes complication research where these splice variants exhibit non-redundant roles.
- [1] GlpBio. LY 333531 hydrochloride (Ruboxistaurin) Datasheet. View Source
